6-Chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride
CAS No.:
Cat. No.: VC13681440
Molecular Formula: C13H16Cl3N3
Molecular Weight: 320.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16Cl3N3 |
|---|---|
| Molecular Weight | 320.6 g/mol |
| IUPAC Name | 6-chloro-2-piperidin-4-yl-1,8-naphthyridine;dihydrochloride |
| Standard InChI | InChI=1S/C13H14ClN3.2ClH/c14-11-7-10-1-2-12(17-13(10)16-8-11)9-3-5-15-6-4-9;;/h1-2,7-9,15H,3-6H2;2*1H |
| Standard InChI Key | CUINJXAQPBQLFV-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=NC3=NC=C(C=C3C=C2)Cl.Cl.Cl |
| Canonical SMILES | C1CNCCC1C2=NC3=NC=C(C=C3C=C2)Cl.Cl.Cl |
Introduction
Structural and Molecular Characteristics
The compound’s architecture combines a planar 1,8-naphthyridine core with a three-dimensional piperidine moiety, enabling diverse molecular interactions. The naphthyridine system consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 8, while the piperidine substituent introduces conformational flexibility. The dihydrochloride salt form improves solubility in polar solvents, a critical feature for in vitro and in vivo assays .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆Cl₃N₃ | |
| Molecular Weight | 320.64 g/mol | |
| Purity | ≥95% | |
| SMILES Notation | ClC₁=CN=C₂N=C(C₃CCNCC₃)C=CC₂=C₁.Cl.Cl | |
| Solubility | Soluble in aqueous buffers |
The chlorine atom at position 6 enhances electrophilic reactivity, facilitating substitution reactions, while the piperidine ring’s basic nitrogen participates in hydrogen bonding and cation-π interactions. X-ray crystallography of analogous naphthyridine derivatives reveals planar aromatic systems with piperidine rings adopting chair conformations, suggesting similar structural behavior .
Synthesis and Optimization Strategies
| Reaction Type | Reagents | Product |
|---|---|---|
| Chlorine Substitution | Morpholine, K₂CO₃, DMF | 6-Morpholino-2-(piperidin-4-yl)-1,8-naphthyridine |
| Ring Hydrogenation | H₂ (1 atm), 10% Pd/C | 1,2,3,4-Tetrahydro-1,8-naphthyridine derivative |
| N-Alkylation | Methyl iodide, NaH | N-Methylpiperidinyl analog |
These transformations underscore its utility as a versatile building block in drug design .
| Compound | Target IC₅₀ | Therapeutic Area |
|---|---|---|
| Compound 6c | 0.056 nM (PDE5) | Alzheimer’s disease |
| Patent Example | 12 nM (Kinase X) | Oncology |
| Target Compound | Pending | Under investigation |
Further studies must validate these mechanisms for 6-chloro-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride.
Applications in Drug Discovery
The compound’s scaffold aligns with industry trends favoring rigid, nitrogen-rich heterocycles. Its dihydrochloride form is ideal for high-throughput screening due to aqueous compatibility. Notable applications include:
-
Kinase Inhibitor Development: Patent WO2012000595A1 highlights 2,4-diaryl-substituted naphthyridines as ATP-competitive kinase inhibitors, suggesting potential for structural modification .
-
Antipsychotic Agents: Piperidine-containing naphthyridines modulate dopamine and serotonin receptors, warranting exploration in CNS disorders.
-
Antiviral Candidates: Planar naphthyridine systems inhibit viral polymerases via π-stacking with nucleobases .
Future Research Directions
Priority areas include:
-
In Vivo Efficacy Studies: Testing in murine models of cancer or neurodegeneration.
-
Formulation Optimization: Nanocrystal or liposomal delivery systems to enhance bioavailability.
-
Target Deconvolution: Proteomic profiling to identify novel binding partners.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume